Moexipril-d5

描述

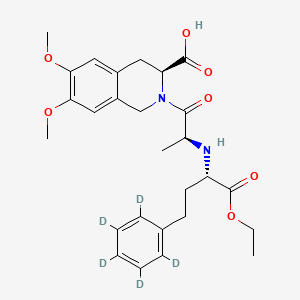

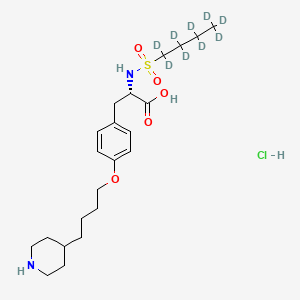

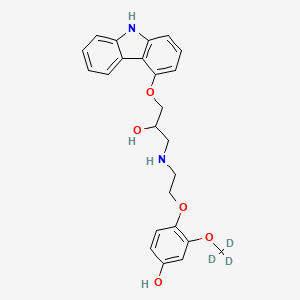

莫昔普利-d5是莫昔普利的氘标记形式,莫昔普利是一种有效的口服非巯基血管紧张素转化酶(ACE)抑制剂。它主要用于科学研究,作为气相色谱 (GC) 或液相色谱-质谱联用 (LC-MS) 测定莫昔普利量的内标。 莫昔普利本身用于治疗高血压和充血性心力衰竭 .

作用机制

莫昔普利-d5 作为莫昔普利的氘标记形式,与莫昔普利的作用机制相同。莫昔普利是一种前药,在体内转化为其活性形式莫昔普利拉特。莫昔普利拉特抑制血管紧张素转化酶 (ACE),ACE 负责将血管紧张素 I 转化为血管紧张素 II,血管紧张素 II 是一种强效的血管收缩剂。 通过抑制 ACE,莫昔普利拉特降低了血管紧张素 II 的水平,导致血管扩张,继而降低血压 .

生化分析

Biochemical Properties

Moexipril-d5 interacts with the angiotensin-converting enzyme (ACE) in humans and animals . The interaction between this compound and ACE is crucial in its role in biochemical reactions. By inhibiting ACE, this compound blocks the conversion of angiotensin I to the vasoconstrictor substance angiotensin II .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by relaxing blood vessels, causing them to widen . This relaxation of blood vessels helps prevent strokes, heart attacks, and kidney problems by lowering high blood pressure .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of ACE, which is achieved through its active metabolite, moexiprilat . This inhibition blocks the conversion of angiotensin I to angiotensin II, a vasoconstrictor substance .

Dosage Effects in Animal Models

Animal models have played a critical role in exploring and describing the pathophysiology of diseases and in surveying new therapeutic agents and in vivo treatments .

Metabolic Pathways

This compound is involved in the renin-angiotensin-aldosterone system (RAAS) metabolic pathway . It interacts with the angiotensin-converting enzyme (ACE) in this pathway .

Transport and Distribution

It is known that Moexipril is incompletely absorbed, with bioavailability as moexiprilat of about 13% compared to intravenous (I.V.) moexipril .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Given its role as an ACE inhibitor, it is likely to be found in locations where ACE is present, such as the endothelial cells and renal epithelial cells .

准备方法

莫昔普利-d5 的合成涉及将氘,一种氢的稳定同位素,掺入莫昔普利分子中。该过程通常涉及使用氘代试剂和溶剂。莫昔普利-d5 的合成路线与莫昔普利类似,主要区别在于使用氘代起始材料。 莫昔普利-d5 的工业生产方法没有得到广泛的记录,但它们可能遵循与实验室合成中使用的类似原理,只是规模更大 .

化学反应分析

科学研究应用

莫昔普利-d5 主要用于科学研究,作为内标用于测定各种生物和化学样品中的莫昔普利量。这在药代动力学和代谢研究中特别有用,在这些研究中,精确的量化至关重要。 此外,莫昔普利-d5 用于动力学同位素效应研究,并作为核磁共振 (NMR) 实验中的内标 .

相似化合物的比较

莫昔普利-d5 由于其氘标记而具有独特性,这使得它在分析化学中特别有用,作为内标。类似的化合物包括:

莫昔普利: 莫昔普利-d5 的非氘标记形式,用于治疗高血压和心力衰竭。

依那普利: 另一种用于类似治疗目的的 ACE 抑制剂。

赖诺普利: 一种长效 ACE 抑制剂,用于治疗高血压和心力衰竭。

雷米普利: 一种作用机制相似但药代动力学特性不同的 ACE 抑制剂 .

莫昔普利-d5 的氘标记在分析方法中的稳定性和量化方面提供了优势,使其成为科学研究中的一种宝贵工具。

属性

IUPAC Name |

(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O7/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32/h6-10,14-15,17,21-22,28H,5,11-13,16H2,1-4H3,(H,31,32)/t17-,21-,22-/m0/s1/i6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWDHYUMIORJTA-SBCWFVTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2CC3=CC(=C(C=C3C[C@H]2C(=O)O)OC)OC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356929-49-1 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1356929-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4a-Methyl-2,5,6,7,8,9-hexahydrocyclohepta[e][1,3,4]oxadiazin-3-one](/img/structure/B562869.png)